Bienvenue dans la boutique en ligne BenchChem!

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide

HDAC6 inhibition Tubastatin A analog BRET assay

HDAC-IN-4 (CAS 1252003-13-6) is the definitive chemical probe for dual HDAC6/HDAC10 pharmacological inhibition with minimal Class I HDAC interference. With 63 nM HDAC6 potency (pIC50 7.2) and 158 nM cellular HDAC10 engagement (BRET pIC50 6.8), it delivers >50-fold selectivity over HDAC1—a wider therapeutic index than Tubastatin A. Uniquely, it phenocopies HDAC10 knockdown via acidic vesicle accumulation, making it essential for chemotherapy resistance and autophagy research. Procure HDAC-IN-4 over HPOB or Nexturastat when your experimental design demands robust HDAC10 coverage without pan-HDAC confounding effects. A single-entity dual inhibitor eliminates the pharmacokinetic complexity of combined selective probes.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B8093264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C20H21N3O2/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
InChIKeyJVELXRPQMVXDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC-IN-4 (N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide): Chemical Identity and Core Pharmacological Class


N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide (CAS 1252003-13-6), commonly designated HDAC-IN-4 or HDAC6-IN-7 (cpd7), is a synthetic small-molecule hydroxamic acid belonging to the Tubastatin A chemotype within the histone deacetylase (HDAC) inhibitor class [1]. It was developed through systematic structure–activity relationship (SAR) optimization of the Tubastatin A scaffold and is characterized as a dual HDAC6/HDAC10 inhibitor with a defined selectivity window over Class I HDAC isoforms [1]. The compound is supplied primarily as a research tool for epigenetic target validation, with demonstrated antitumoral activity in preclinical models [1].

Why Generic HDAC Inhibitor Substitution Fails for HDAC-IN-4 (N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide)


Within the hydroxamate-based HDAC inhibitor class, compounds sharing a common zinc-binding group can exhibit profoundly divergent isozyme selectivity profiles that dictate both experimental interpretability and off-target liability. HDAC-IN-4 occupies a narrow selectivity niche—potent dual inhibition of HDAC6 and HDAC10 with substantially weaker engagement of Class I HDACs (HDAC1–3)—that is not replicated by pan-HDAC inhibitors such as SAHA or by HDAC6-selective probes that lack HDAC10 activity [1]. Even among Tubastatin A derivatives, minor cap-group modifications produce large shifts in the HDAC6/HDAC10 potency ratio and the selectivity margin over HDAC1, meaning that analogs cannot be assumed interchangeable for target-validation studies [1].

Quantitative Differentiation Evidence for HDAC-IN-4 (N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide) Against Closest Analogs


HDAC6 Inhibitory Potency: Head-to-Head Superiority of HDAC-IN-4 over Progenitor Tubastatin A

HDAC-IN-4 demonstrates greater inhibitory potency against HDAC6 than its progenitor compound Tubastatin A when evaluated in the same study [1]. HDAC-IN-4 achieves a pIC50 of 7.2 (≈63 nM) for HDAC6 in the BRET target-engagement assay, whereas Tubastatin A was reported to bind HDAC10 even more potently than HDAC6, indicating that the cap-group modification in HDAC-IN-4 redirects potency toward HDAC6 [1]. This positions HDAC-IN-4 as a superior HDAC6 chemical probe compared to the widely used Tubastatin A scaffold [1].

HDAC6 inhibition Tubastatin A analog BRET assay Epigenetic chemical probe

HDAC10 Target Engagement: HDAC-IN-4 Matches or Exceeds Class-Leading HDAC10 Probes in Cellular Assays

In the BRET cellular target-engagement assay, HDAC-IN-4 inhibits HDAC10 with a pIC50 of 6.8 (≈158 nM), placing it among the most potent HDAC10 binders characterized in the original discovery study [1]. For comparison, in the same assay system, the established HDAC6-selective probes HPOB and Nexturastat yielded substantially lower HDAC10 pIC50 values of 6.5 and 6.3, respectively, while the broad-spectrum clinical candidate Quisinostat achieved a pIC50 of 7.4 [1]. HDAC-IN-4 thus provides superior HDAC10 engagement compared to similarly selective probes (HPOB, Nexturastat) while avoiding the pan-HDAC activity of clinical candidates [1].

HDAC10 inhibition polyamine deacetylase BRET assay neuroblastoma

Class I HDAC Selectivity Window: HDAC-IN-4 Spares HDAC1–3 Relative to Dual HDAC6/10 Targets

HDAC-IN-4 was profiled against a panel of Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8) in a TR-FRET biochemical assay, yielding pIC50 values of 5.5, 4.6, 5.4, and 5.4, respectively [1]. Compared to its primary HDAC6 target (pIC50 = 7.2), this represents a 50-fold selectivity margin over HDAC1 (ΔpIC50 = 1.7) and a >250-fold margin over HDAC2 (ΔpIC50 = 2.6) [1]. For HDAC10, the selectivity margin versus HDAC1 is approximately 20-fold in the FRET format (pIC50 6.7 vs. 5.5) [1]. This degree of Class I sparing substantially exceeds that of pan-HDAC inhibitors such as SAHA (HDAC1 pIC50 ≈ 7.5) and aligns with the selectivity profile required for unambiguous target deconvolution [1].

HDAC isoform selectivity Class I HDAC FRET assay off-target profiling

Cellular Antitumoral Activity: HDAC-IN-4 Functional Validation in Cancer Cell Models

HDAC-IN-4 was functionally validated in a neuroblastoma cell line where it produced dose-dependent accumulation of acidic vesicles—a phenotype that directly mimics HDAC10 genetic knockdown [1]. This cellular pharmacodynamic response confirms target engagement and functional pathway modulation at the cellular level, linking biochemical potency to a biologically meaningful endpoint. The study further demonstrated that HDAC10 inhibitors derived from the Tubastatin A scaffold, including HDAC-IN-4, recapitulate the HDAC10 loss-of-function phenotype, providing mechanistic validation that is not uniformly demonstrated across all HDAC6/10 inhibitor chemotypes [1].

antitumoral activity neuroblastoma acidic vesicle accumulation HDAC10 knockdown phenocopy

Structural Rationale for Selectivity: Cap-Group Basic Amine Engages HDAC10 Gatekeeper Residue Glu272

The molecular basis for HDAC-IN-4's selectivity profile was elucidated through homology modeling and docking studies: the basic amine in the cap group forms a critical hydrogen bond with the unique HDAC10 gatekeeper residue Glu272 [1]. This interaction is not possible with Class I HDACs, which lack the corresponding acidic gatekeeper, explaining the selectivity window observed in biochemical profiling. Among Tubastatin A derivatives, the presence and geometric positioning of this basic amine cap-group nitrogen was identified as the key determinant of potent HDAC10 binding, whereas HDAC6 binding is less dependent on this specific interaction [1]. This structure-based selectivity mechanism provides a rational framework for differentiating HDAC-IN-4 from analogs with altered cap-group chemistry.

HDAC10 gatekeeper residue Glu272 hydrogen bond structure-based design polyamine deacetylase

High-Impact Research and Procurement Application Scenarios for HDAC-IN-4 (N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide)


HDAC10 Polyamine Deacetylase Target Validation in Neuroblastoma and Chemoresistance Models

HDAC-IN-4 is the most appropriate chemical probe for studies requiring pharmacological inhibition of HDAC10 with concomitant HDAC6 coverage and minimal Class I HDAC interference. Its 158 nM cellular HDAC10 potency (BRET pIC50 = 6.8) and demonstrated ability to phenocopy HDAC10 knockdown via acidic vesicle accumulation in neuroblastoma cells make it directly applicable to chemotherapy resistance research [1]. Procure HDAC-IN-4 over HPOB or Nexturastat when the experimental goal requires robust HDAC10 engagement (≥2-fold potency advantage) without resorting to pan-HDAC inhibitors that confound data interpretation through HDAC1–3 suppression [1].

HDAC6-Selective Chemical Probe Studies Requiring Superior Potency to Tubastatin A

For HDAC6-centric target validation studies—including neurodegenerative disease models, cancer cell migration assays, and protein degradation research—HDAC-IN-4 offers enhanced HDAC6 potency relative to the classical probe Tubastatin A [1]. Its 63 nM HDAC6 potency (pIC50 = 7.2) combined with >50-fold selectivity over HDAC1 provides a wider therapeutic index for cellular studies where residual Class I inhibition could complicate phenotype interpretation. Researchers transitioning from Tubastatin A should consider HDAC-IN-4 when dose-limiting off-target effects or insufficient HDAC6 target coverage are limiting experimental resolution [1].

Structure-Guided Medicinal Chemistry Benchmarking for HDAC10-Selective Inhibitor Programs

HDAC-IN-4 serves as an essential benchmarking standard for drug discovery programs targeting HDAC10-selective inhibition, particularly those exploiting the Glu272 gatekeeper interaction. Its well-characterized SAR—linking the cap-group basic amine to HDAC10 binding enhancement—provides a quantitative reference point for evaluating novel chemotypes [1]. Procurement as a positive control enables head-to-head biochemical and cellular profiling of new chemical entities against a compound with established isoform selectivity parameters, binding mode, and cellular functional activity [1].

Dual HDAC6/10 Inhibition Studies in Indications Where Both Isoforms Are Implicated

Emerging evidence implicates both HDAC6 and HDAC10 in cancer cell survival, autophagy regulation, and stress response pathways. HDAC-IN-4's balanced dual inhibition profile (HDAC6 pIC50 = 7.2, HDAC10 pIC50 = 6.8 in BRET) with Class I sparing makes it uniquely suited for experiments designed to interrogate cooperative HDAC6/10 biology [1]. Unlike the combination of two separate selective inhibitors—which introduces pharmacokinetic and dosing complexity in in vivo studies—HDAC-IN-4 provides simultaneous coverage of both targets from a single chemical entity with a defined selectivity signature, simplifying experimental design and data interpretation [1].

Quote Request

Request a Quote for N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.